Doxepin N-Oxide Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Doxepin N-Oxide Hydrochloride is a derivative of doxepin, a tricyclic antidepressant. This compound is known for its psychotropic properties and is used in the treatment of various psychiatric disorders, including depression and anxiety. The molecular formula of this compound is C19H21NO•HCl, and it belongs to the class of dibenzoxepin tricyclic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Doxepin N-Oxide Hydrochloride involves several steps. One common method includes the reaction of doxepin with an oxidizing agent to form the N-oxide derivative. This reaction typically occurs under controlled conditions, such as specific temperature and pH levels, to ensure the desired product is obtained. The reaction can be represented as follows:
[ \text{Doxepin} + \text{Oxidizing Agent} \rightarrow \text{Doxepin N-Oxide} ]
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with high purity. The use of advanced techniques like chromatography and spectroscopy ensures the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Doxepin N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The formation of the N-oxide derivative itself is an oxidation reaction.
Reduction: The compound can be reduced back to doxepin under specific conditions.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Used in the initial synthesis to form the N-oxide derivative.
Reducing Agents: Employed to revert the N-oxide back to doxepin.
Solvents: Common solvents like benzene and ethyl acetate are used in the reactions and purification processes.
Major Products Formed
The major product formed from the oxidation of doxepin is Doxepin N-Oxide. Further reactions can lead to various derivatives depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Doxepin N-Oxide Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of oxidation and reduction reactions.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its antidepressant and anxiolytic properties, as well as its potential use in treating other psychiatric disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Wirkmechanismus
The mechanism of action of Doxepin N-Oxide Hydrochloride is believed to involve the inhibition of the reuptake of serotonin and norepinephrine in the central nervous system. This leads to an increase in the synaptic concentration of these neurotransmitters, which helps alleviate symptoms of depression and anxiety. The compound also antagonizes histamine receptors, contributing to its sedative effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Doxepin: The parent compound, used primarily as an antidepressant.
Dosulepin: Another tricyclic antidepressant with similar properties.
Clomipramine: A tricyclic antidepressant used for treating obsessive-compulsive disorder.
Uniqueness
Doxepin N-Oxide Hydrochloride is unique due to its specific N-oxide functional group, which imparts distinct chemical and pharmacological properties. This modification can enhance its efficacy and reduce side effects compared to its parent compound, doxepin .
Eigenschaften
Molekularformel |
C19H22ClNO2 |
---|---|
Molekulargewicht |
331.8 g/mol |
IUPAC-Name |
(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine oxide;hydrochloride |
InChI |
InChI=1S/C19H21NO2.ClH/c1-20(2,21)13-7-11-17-16-9-4-3-8-15(16)14-22-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11+; |
InChI-Schlüssel |
IGPRNZVGAAKVIM-SJDTYFKWSA-N |
Isomerische SMILES |
C[N+](C)(CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31)[O-].Cl |
Kanonische SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.